![molecular formula C20H27N5O B6438357 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2549038-27-7](/img/structure/B6438357.png)
4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine
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Description
This compound is a derivative of pyrimidine and piperazine . It has a molecular formula of C20H27N5O and a molecular weight of 353.47 . The compound’s structure includes a piperazine ring, which is a common structural motif found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a piperazine ring . The piperazine ring is a common structural motif found in many pharmaceuticals and can positively modulate the pharmacokinetic properties of a drug substance .Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.47 and a molecular formula of C20H27N5O . The solubility of this compound in DMSO is unknown .Mechanism of Action
Target of Action
The primary target of 4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . The compound binds to the active site of AChE, preventing the enzyme from hydrolyzing ACh .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of ACh in the brain . This leads to enhanced cholinergic neurotransmission, which is beneficial in conditions like AD where there is a deficiency of ACh . The compound’s action on AChE may also affect other biochemical pathways involving cholinergic neurotransmitters .
Result of Action
The inhibition of AChE by the compound leads to an increase in ACh levels, which can enhance cognition functions . This makes the compound potentially useful in the treatment of AD, where there is a deficiency of ACh . .
properties
IUPAC Name |
4-[4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-17(18-5-3-2-4-6-18)23-9-11-24(12-10-23)19-7-8-21-20(22-19)25-13-15-26-16-14-25/h2-8,17H,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTDFWUMYJFBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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